2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid is a piperidine-based compound featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely employed in peptide synthesis to temporarily shield amine functionalities during solid-phase synthesis. This compound’s structure includes a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with an oxyacetic acid side chain, which enhances its solubility and reactivity in coupling reactions. Its molecular formula is C₂₂H₂₃NO₅, with a molecular weight of 381.42 g/mol (calculated from ).
The compound is utilized as a key intermediate in pharmaceutical and bioconjugation chemistry, particularly for introducing piperidine scaffolds into larger molecules. Its synthesis typically involves Fmoc-protection of piperidin-3-ol derivatives followed by coupling with activated acetic acid precursors (e.g., chloroacetic acid).
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)14-27-15-6-5-11-23(12-15)22(26)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOXWUUEUQVHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Objectives
The target molecule comprises a piperidine core with two critical substituents:
- Fmoc-protected amine at the 1-position, ensuring stability during subsequent reactions.
- Oxyacetic acid moiety at the 3-position, enabling conjugation or further derivatization.
Synthetic challenges include regioselective functionalization of the piperidine ring, stereochemical control (if applicable), and compatibility of protecting groups with reaction conditions.
The introduction of the Fmoc group to the piperidine nitrogen is a foundational step. Drawing parallels to tert-butoxycarbonyl (Boc) protection in piperidine derivatives, the Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Reaction Conditions
- Substrate : Piperidine-3-amine.
- Reagents : Fmoc-Cl (1.2 equiv), N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Procedure : Fmoc-Cl is added dropwise to a stirred solution of piperidine-3-amine and DIPEA at 0–5°C. The reaction proceeds at room temperature for 4–6 hours, yielding 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-amine.
Purification and Characterization
- Workup : The crude product is washed with 1 M HCl, saturated NaHCO₃, and brine.
- Isolation : Column chromatography (silica gel, hexane/ethyl acetate) affords the purified Fmoc-protected intermediate.
- Analysis : Nuclear magnetic resonance (NMR) confirms the absence of free amine protons (δ 1.2–1.8 ppm for piperidine protons, δ 7.2–7.8 ppm for fluorenyl aromatic protons).
Basis : This method, though not explicitly cited in the provided sources, aligns with etherification strategies in piperidine derivatives.
Reaction Protocol
- Substrate : 1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-ol.
- Reagents : Ethyl glycolate (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv).
- Solvent : Tetrahydrofuran (THF).
- Procedure : DIAD and PPh₃ are added sequentially to a solution of the substrate and ethyl glycolate at 0°C. The mixture stirs at room temperature for 12–16 hours, forming the ethyl ester intermediate.
Ester Hydrolysis
- Reagents : Lithium hydroxide (LiOH, 3.0 equiv), THF/water (4:1).
- Procedure : The ester is hydrolyzed at 50°C for 2 hours, followed by acidification (1 M HCl) to precipitate the carboxylic acid.
- Yield : 65–75% over two steps.
Mesylation and Nucleophilic Displacement
Basis : Mesylation techniques from piperidine functionalization and displacement reactions.
Mesylation of 3-Hydroxy Group
- Reagents : Methanesulfonyl chloride (MsCl, 1.2 equiv), DIPEA (2.0 equiv).
- Solvent : DCM.
- Procedure : MsCl is added dropwise to a cooled (0°C) solution of Fmoc-piperidin-3-ol and DIPEA. The reaction stirs for 2 hours, yielding the mesylate intermediate.
Displacement with Glycolate Anion
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Mitsunobu etherification | 65–75% | High regioselectivity, mild conditions | Cost of reagents (DIAD, PPh₃) |
| Mesylation-displacement | 60–70% | Scalable, inexpensive reagents | Requires high-temperature displacement |
The Mitsunobu method offers superior regioselectivity, critical for avoiding side reactions at the Fmoc-protected amine. In contrast, the mesylation route is cost-effective but risks partial racemization under heated conditions.
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.6 Hz, 2H, fluorenyl), 7.58 (t, J = 7.2 Hz, 2H), 4.40 (m, 1H, piperidine), 4.20 (s, 2H, CH₂COO), 3.95 (m, 1H, OCH₂).
- ¹³C NMR : δ 174.5 (COOH), 156.2 (Fmoc carbonyl), 66.8 (OCH₂), 47.1 (piperidine C-3).
Industrial-Scale Considerations
Solvent Selection
Green Chemistry Metrics
- Atom Economy : Mitsunobu (72%) vs. mesylation (68%).
- E-factor : 12.5 (Mitsunobu) vs. 8.9 (mesylation), reflecting higher waste in Mitsunobu due to stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemical research, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds with specific properties.
Biology
The compound is utilized in biological studies to investigate molecular pathways and mechanisms. Its structural features enable researchers to probe interactions within biological systems, aiding in the understanding of cellular processes.
Medicine
In pharmaceutical research, this compound plays a crucial role in drug design and discovery. It has been explored for its potential therapeutic applications, particularly in developing new drugs targeting specific diseases. For instance, its derivatives have shown promise in antimicrobial studies, indicating potential use as new antibiotics .
Industry
In industrial applications, this compound is employed in producing materials with tailored properties, such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material performance in various applications.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of compounds derived from this compound. Several synthesized derivatives exhibited significant activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as novel antimicrobial agents .
Case Study 2: Drug Development
Research has highlighted the use of this compound in developing new pharmaceuticals targeting neurological disorders. The piperidine moiety is particularly relevant for designing drugs that can cross the blood-brain barrier effectively .
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protective group, allowing for selective reactions at other functional sites. The piperidine ring and acetic acid moiety contribute to the compound’s reactivity and stability, enabling it to participate in various chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Fmoc Scaffolds
The following table highlights critical differences between 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid and its analogues:
Key Observations:
- Substituent Position : The 3-position substitution (vs. 4-position in 154938-68-8) alters steric and electronic interactions, affecting binding affinity in target molecules.
- Functional Groups : The oxyacetic acid group in the target compound improves water solubility compared to the acetic acid derivative (1217646-18-8), which is more lipophilic.
- Reactivity : The 2-oxopiperidinyl derivative (209163-25-7) contains a ketone, enabling nucleophilic additions absent in the oxyacetic acid analogue.
Q & A
Basic: What are the critical steps and reagents for synthesizing 2-[1-(Fmoc-piperidin-3-yl)oxyacetic acid] with high purity?
Methodological Answer:
The synthesis involves three key stages:
- Protection : Introduce the Fmoc (fluorenylmethoxycarbonyl) group to the piperidine ring’s amine group using Fmoc-Cl (chloride) in anhydrous dichloromethane (DCM) with a base like DIEA (N,N-diisopropylethylamine) to maintain pH 8–9 .
- Coupling : React the Fmoc-protected piperidine with bromoacetic acid derivatives under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage .
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF (dimethylformamide) to yield the final compound .
Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR (in DMSO-d6 or CDCl3) to confirm structural integrity. Key signals include the Fmoc aromatic protons (~7.7–7.3 ppm) and the piperidine CH-O resonance (~3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (electrospray ionization) should match the molecular ion [M+H]+ at m/z 423.18 (calculated for C23H24N2O5) .
- HPLC Purity : Use a C18 column with UV detection at 265 nm (Fmoc absorbance) and ≥95% purity threshold for research-grade material .
Advanced: How can researchers optimize coupling efficiency during synthesis?
Methodological Answer:
Low coupling efficiency often stems from steric hindrance at the piperidine oxygen. Mitigation strategies include:
- Activating Agents : Use DCC (dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole) to activate the carboxylic acid moiety of bromoacetic acid derivatives, enhancing nucleophilic substitution .
- Solvent Optimization : Replace DCM with polar aprotic solvents like DMF to improve reagent solubility and reaction kinetics .
- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions while maintaining reactivity .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Short-Term Stability : Store at 2–8°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the Fmoc group. Avoid light exposure (use amber vials) to prevent photodegradation .
- Long-Term Stability : Lyophilize the compound and store under argon at -20°C, with desiccants to limit moisture absorption. Regular NMR checks (every 6 months) are advised to detect decomposition .
Data Contradiction: How should researchers address missing toxicity data in safety documentation?
Methodological Answer:
Many SDS sheets lack comprehensive toxicity data (e.g., EC50, LD50). To mitigate risks:
- In Silico Prediction : Use tools like ECOSAR or TEST to estimate acute toxicity based on structural analogs .
- In Vitro Testing : Conduct MTT assays on HEK293 or HepG2 cell lines to determine IC50 values for preliminary toxicity profiling .
- Containment : Default to BSL-2 practices (gloves, lab coat, fume hood) during handling until empirical data is available .
Basic: What is the role of the Fmoc group in peptide synthesis applications?
Methodological Answer:
The Fmoc group serves as a temporary protecting agent for amines:
- Orthogonal Deprotection : Removed selectively with piperidine (pH ~9) without affecting acid-labile groups like Boc (tert-butoxycarbonyl) .
- UV Monitoring : The Fmoc group’s UV absorbance at 265 nm enables real-time monitoring during solid-phase peptide synthesis (SPPS) .
- Solubility : Enhances solubility of intermediates in organic solvents (e.g., DMF), critical for automated synthesizers .
Advanced: How can researchers study interactions between this compound and biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with proteins like proteases or kinases .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution .
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS to predict binding modes and guide mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
